CO₂ Equilibrium Loading Capacity: 2-[(3-Aminopropyl)methylamino]ethanol (HMPDA) Outperforms MEA by 120% and MDEA by 57%
In a direct head-to-head comparison under identical experimental conditions, 2-[(3-aminopropyl)methylamino]ethanol (HMPDA) achieved an equilibrium CO₂ loading capacity of 1.65 mol CO₂·mol⁻¹ amine, significantly exceeding the performance of conventional industrial amines monoethanolamine (MEA) at 0.75 mol·mol⁻¹ and N-methyldiethanolamine (MDEA) at 1.05 mol·mol⁻¹ [1]. The dual amine functionality (primary + tertiary) of HMPDA enables multiple-site CO₂ reaction mechanisms not accessible to single-amine alkanolamines, directly translating to superior absorption capacity [2].
| Evidence Dimension | CO₂ equilibrium loading capacity |
|---|---|
| Target Compound Data | 1.65 mol CO₂·mol⁻¹ HMPDA |
| Comparator Or Baseline | MEA: 0.75 mol CO₂·mol⁻¹; MDEA: 1.05 mol CO₂·mol⁻¹ |
| Quantified Difference | +120% vs MEA; +57% vs MDEA |
| Conditions | Aqueous solution, 313 K (40°C), 1 MPa CO₂ partial pressure |
Why This Matters
Higher CO₂ loading per mole of amine directly reduces solvent circulation rates, absorber column size, and regeneration energy requirements in post-combustion carbon capture systems, providing measurable capital and operating cost advantages.
- [1] Kim, Y. E., et al. (2015). Highly efficient carbon dioxide capture by a novel amine solvent containing multiple amino groups. Journal of Chemical Technology and Biotechnology, 90(10), 1865-1873. View Source
- [2] Kim, Y. E., et al. (2015). Highly efficient carbon dioxide capture by a novel amine solvent containing multiple amino groups. Journal of Chemical Technology and Biotechnology, 90(10), 1865-1873 (Section: Results and Discussion - CO₂ absorption performance). View Source
